2-Amino-3-methylbenzaldehyde

Catalog No.
S3326707
CAS No.
84902-24-9
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-methylbenzaldehyde

CAS Number

84902-24-9

Product Name

2-Amino-3-methylbenzaldehyde

IUPAC Name

2-amino-3-methylbenzaldehyde

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,9H2,1H3

InChI Key

ONXVKRQZYPIRQJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C=O)N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)N

The exact mass of the compound 2-Amino-3-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-3-methylbenzaldehyde is a bifunctional aromatic building block characterized by an ortho-positioned amine and aldehyde, augmented by a methyl group at the 3-position. This specific substitution pattern makes it a primary precursor for the regioselective synthesis of 8-methylquinolines and related nitrogen heterocycles via Friedländer condensation [1]. Unlike its unsubstituted counterpart, 2-aminobenzaldehyde, which is highly unstable and rapidly undergoes self-condensation, the steric bulk of the 3-methyl group provides measurable stabilization . Commercially available in purities exceeding 95%, it is a critical raw material for the development of kinase inhibitors and demonstrates quantifiable processability in both traditional batch and modern electrochemical workflows [2].

Substituting 2-amino-3-methylbenzaldehyde with generic analogs like 2-aminobenzaldehyde or 2-amino-5-methylbenzaldehyde fundamentally alters the regiochemical outcome of downstream syntheses. In the production of quinoline-based therapeutics, the 3-methyl group strictly directs the formation of 8-methylquinolines, placing a lipophilic vector adjacent to the heterocyclic nitrogen [1]. This specific steric environment is critical for target binding in kinase inhibitors and cannot be replicated by 6-methylquinolines derived from the 5-methyl isomer. Furthermore, attempting to use unsubstituted 2-aminobenzaldehyde introduces severe handling challenges, as it requires strict cryogenic storage (≤ -20 °C) to prevent rapid self-condensation, whereas the 3-methyl derivative can be handled at standard refrigeration temperatures (2–8 °C) . Finally, its proven compatibility with high-yield electrochemical annulation ensures that substituting it out is unnecessary even when transitioning to green manufacturing processes[2].

Regiospecificity in 8-Methylquinoline Scaffold Generation

In the synthesis of PKMYT1 and WDR5 inhibitors, the placement of the methyl group is critical for target binding pocket sterics. Utilizing 2-amino-3-methylbenzaldehyde in condensation reactions strictly directs the formation of 8-methylquinolines, whereas the more common 2-amino-5-methylbenzaldehyde yields 6-methylquinolines. For instance, in the synthesis of PKMYT1 inhibitor Compound 27, condensation utilizing 2-amino-3-methylbenzaldehyde and (3-methoxy-2,6-dimethylphenyl)boronic acid achieved a 97.4% yield of the target 8-methylquinoline derivative [1]. The 8-methyl substitution provides essential steric hindrance adjacent to the quinoline nitrogen, a structural feature impossible to achieve with unsubstituted 2-aminobenzaldehyde.

Evidence DimensionRegiochemical yield of 8-methylquinoline core
Target Compound Data97.4% yield of 8-methylquinoline derivative
Comparator Or Baseline2-Amino-5-methylbenzaldehyde (yields 6-methylquinoline, lacking the required C8 steric vector)
Quantified DifferenceAbsolute regiocontrol for C8-substitution vs C6-substitution
ConditionsCondensation reaction in inhibitor synthesis

Procuring the 3-methyl isomer is mandatory for synthesizing 8-substituted quinolines, which are critical for optimizing the binding affinity and selectivity of modern kinase inhibitors.

Improved Thermal Stability and Handling Profile

Unsubstituted 2-aminobenzaldehyde is highly unstable at room temperature, rapidly undergoing self-condensation and trimerization unless stored under strict cryogenic conditions (≤ -20 °C) or freshly synthesized . The introduction of the 3-methyl group in 2-amino-3-methylbenzaldehyde provides critical steric shielding to the reactive amine and aldehyde moieties. This steric hindrance significantly slows the rate of spontaneous self-condensation, allowing the compound to be stored and handled at standard refrigeration temperatures (2–8 °C) while maintaining ≥95% purity . For procurement and scale-up, this translates to reduced cold-chain logistics costs and a wider operational window during batch preparation.

Evidence DimensionRequired storage temperature for stability
Target Compound Data2–8 °C (standard refrigeration)
Comparator Or Baseline2-Aminobenzaldehyde (≤ -20 °C, highly prone to trimerization)
Quantified DifferenceApprox. 25 °C improvement in baseline storage requirement
ConditionsLong-term chemical storage to prevent self-condensation

Procuring the 3-methyl derivative eliminates the need for strict cryogenic supply chains and reduces the risk of batch failure due to precursor degradation.

High-Yield Processability in Electrochemical Annulation

Modern pharmaceutical manufacturing is increasingly shifting toward continuous and electrochemical flow processes. 2-Amino-3-methylbenzaldehyde demonstrates quantifiable processability in undivided electrochemical cells. In the electrochemical annulation with tetrahydroisoquinoline using a carbon anode and aluminum cathode, 2-amino-3-methylbenzaldehyde achieved a 91% yield of the corresponding functionalized quinoline[1]. This performance is highly comparable to the unsubstituted 2-aminobenzaldehyde (94% yield) under identical constant current (5 mA) conditions, proving that the addition of the sterically demanding 3-methyl group does not compromise its reactivity in advanced, catalyst-free electrochemical workflows [1].

Evidence DimensionElectrochemical annulation yield
Target Compound Data91% yield
Comparator Or Baseline2-aminobenzaldehyde (94% yield)
Quantified DifferenceOnly a marginal 3% yield reduction despite increased steric hindrance
Conditions5 mA constant current, undivided cell, CH3OH, O2 atmosphere

Buyers transitioning to green electrochemical synthesis can substitute this compound to access functionalized 8-methylquinolines without sacrificing process efficiency or yield.

Synthesis of 8-Methylquinoline-Based Kinase Inhibitors

Required for Friedländer condensations where absolute regiocontrol is necessary to generate 8-methylquinoline cores. This is particularly relevant in the development of PKMYT1 and WDR5 inhibitors, where the 3-methyl precursor achieves yields up to 97.4% in key coupling steps, providing the required steric vector for target binding [1].

Streamlined Scale-Up and Logistics

Suitable for industrial scale-up where cold-chain logistics are a concern. Because 2-amino-3-methylbenzaldehyde can be stored at 2–8 °C —unlike the unsubstituted 2-aminobenzaldehyde which requires ≤ -20 °C storage —it significantly reduces handling complexity and the risk of batch-ruining self-condensation during transit and storage.

Green Chemistry and Electrochemical Annulation

Applicable for modern, catalyst-free electrochemical flow processes. It demonstrates >90% yields in undivided cell annulations with tetrahydroisoquinolines, matching the efficiency of less sterically hindered analogs while delivering more complex, substituted heterocycles[2].

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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